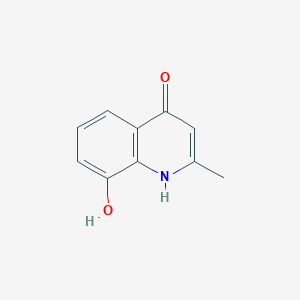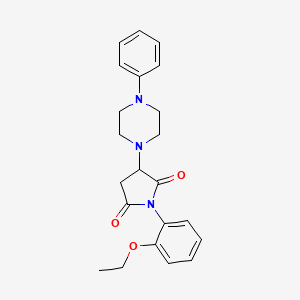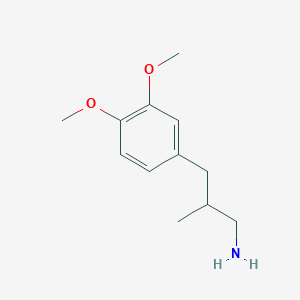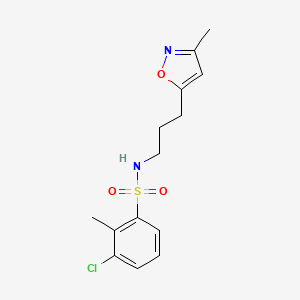![molecular formula C17H15N3O5 B2503060 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate CAS No. 452312-42-4](/img/structure/B2503060.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives is often achieved through reactions involving precursors such as oxazolone derivatives, isocyanides, and semicarbazones. For instance, a novel 1,2,4-triazin-6-one derivative was synthesized using an oxazolone derivative and 4-nitrobenzoic acid hydrazide in the presence of sodium acetate and glacial acetic acid . Similarly, the synthesis of cyclic dipeptidyl ureas, a class of [1,2,4]triazines, was performed using Ugi reactions followed by treatment with sodium ethoxide . These methods suggest that the synthesis of the compound might involve similar reagents and conditions.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives is characterized by the presence of a triazine ring, which can be planar or inclined at various angles with respect to other rings in the molecule. For example, in one study, the 1,2,4-triazine ring was found to be essentially planar and inclined at significant dihedral angles with respect to adjacent rings . This information can be used to infer that the triazine ring in “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate” may also exhibit a planar structure and form specific angles with any substituent phenyl or benzene rings.
Chemical Reactions Analysis
The reactivity of 1,2,4-triazine derivatives can be influenced by the presence of various functional groups. For instance, the introduction of an oxadiazol-3-ium ring or a bromobenzyl group can affect the molecule's ability to form hydrogen bonds and other intermolecular interactions . The compound , with its benzoate and dimethoxybenzoate groups, may also participate in similar interactions, potentially affecting its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazine derivatives can be deduced from spectroscopic data such as IR, NMR, and mass spectrometry. These techniques provide information on the molecular structure, functional groups, and molecular weight. For example, the characterization of a novel oxadiazol derivative was achieved using 1H NMR, IR, and Mass spectroscopy, confirming the proposed structures . The same methods could be applied to determine the physical and chemical properties of “this compound”.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Novel Compounds : Research on similar triazine derivatives has led to the development of new classes of compounds with potential applications in pharmaceuticals and materials science. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of pseudopeptidic triazines, potentially useful for drug development (Sañudo et al., 2006).
- Structural Characterization : The detailed structural analysis of triazine derivatives, as seen in the study of dimethyl 3,3′-[6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4-benzyloxy-5-methoxybenzoate), reveals complex conformations and interactions, such as the formation of intramolecular triple-decker sandwich conformations (Peter et al., 2007).
Photocatalytic Activities
- Photocatalysis : Some triazine derivatives have been explored for their photocatalytic activities. The construction of microporous metal-organic frameworks with triazine-based ligands shows promise in environmental protection and chemical semiconductors due to their potential semiconductor and dye degradation properties (Wei et al., 2015).
Antimicrobial Activities
- Antimicrobial Properties : The antimicrobial activities of triazole derivatives, including those synthesized from ester ethoxycarbonylhydrazones, highlight the potential of triazine compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Modifications
- Chemical Synthesis Enhancements : Studies on compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride demonstrate its efficiency as a condensing agent, leading to the formation of amides and esters, which could enhance synthetic methodologies in organic chemistry (Kunishima et al., 1999).
Extraction and Separation Technologies
- Selective Metal Extraction : New bis(triazinyl) pyridines have been developed for selective extraction of americium(III) over europium(III), demonstrating the utility of triazine derivatives in nuclear waste management and separation technologies (Hudson et al., 2006).
Mecanismo De Acción
Target of Action
The primary targets of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in various cognitive functions. By inhibiting AChE and BuChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the signal transmission in the cholinergic pathway .
Pharmacokinetics
Similar compounds have been shown to be metabolically resistant to o-glucuronidation , which could potentially enhance the bioavailability of the compound
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission . This could potentially improve cognitive functions such as memory and learning.
Direcciones Futuras
Propiedades
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-23-12-7-11(8-13(9-12)24-2)17(22)25-10-20-16(21)14-5-3-4-6-15(14)18-19-20/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLKSJEVHRXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)
![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)
![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)



![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)
![2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2502993.png)
![4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline](/img/structure/B2502994.png)


